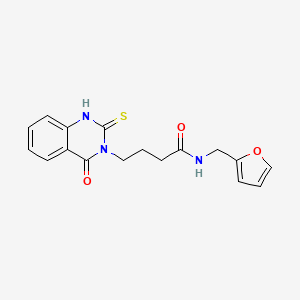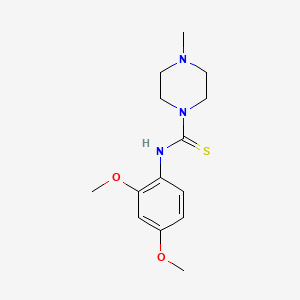
5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione is a chemical compound that has attracted considerable attention in the scientific community due to its potential applications in various fields. This compound is also known as amantadine, and it has been studied extensively for its antiviral, antiparkinsonian, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione varies depending on its application. In the case of antiviral activity, this compound inhibits the replication of influenza A virus by blocking the M2 ion channel, which is essential for the viral uncoating process. In the case of antiparkinsonian activity, this compound acts as a dopamine agonist, which helps to alleviate the symptoms of Parkinson's disease. Finally, in the case of anti-inflammatory activity, this compound inhibits the production of inflammatory cytokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In the case of antiviral activity, this compound inhibits the replication of influenza A virus, which helps to prevent the spread of the virus. In the case of antiparkinsonian activity, this compound helps to alleviate the symptoms of Parkinson's disease by acting as a dopamine agonist. Finally, in the case of anti-inflammatory activity, this compound helps to reduce inflammation by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione in lab experiments are its diverse applications and well-established synthesis method. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments are its potential toxicity and the need for careful handling. Furthermore, the purity of the product can be challenging to achieve, which can affect the reproducibility of the results.
Orientations Futures
The future directions for 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione research are vast and diverse. One potential direction is the development of new antiviral drugs based on the structure of this compound. Additionally, further research is needed to explore the potential applications of this compound in the treatment of other diseases such as Alzheimer's disease or multiple sclerosis. Finally, the development of new synthesis methods for this compound could lead to improved purity and reproducibility of the results.
In conclusion, this compound is a chemical compound with diverse applications and potential for future research. Its antiviral, antiparkinsonian, and anti-inflammatory properties have been extensively studied, and its mechanism of action is well understood. While there are limitations to using this compound in lab experiments, its advantages make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione involves the reaction of 2-adamantanamine with carbon disulfide and methyl iodide. This reaction yields the desired product, which can be further purified using various techniques such as recrystallization or chromatography. The purity of the product can be determined using spectroscopic methods such as NMR or IR.
Applications De Recherche Scientifique
The scientific research application of 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione is vast and diverse. This compound has been studied for its antiviral properties, particularly against influenza A virus. It has been shown to inhibit the replication of the virus by interfering with the viral uncoating process. Additionally, this compound has been studied for its antiparkinsonian properties. It acts as a dopamine agonist, which helps to alleviate the symptoms of Parkinson's disease. Furthermore, this compound has been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3S/c1-16-8-17(7-15-14(16)18)13-11-3-9-2-10(5-11)6-12(13)4-9/h9-13H,2-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJRFVNVNMUMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(CNC1=S)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide](/img/structure/B5803247.png)
![N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5803253.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5803259.png)



![N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5803299.png)
![ethyl 4-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5803309.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5803314.png)
![N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5803326.png)
